molecular formula C15H14N2O3S B2826639 Methyl 2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)furan-3-carboxylate CAS No. 851207-63-1

Methyl 2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)furan-3-carboxylate

Cat. No.: B2826639
CAS No.: 851207-63-1
M. Wt: 302.35
InChI Key: BPBVKWQBHCCCQJ-UHFFFAOYSA-N
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Description

“Methyl 2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)furan-3-carboxylate” is a chemical compound with the empirical formula C11H12N2O2S . It has been used as a versatile precursor to prepare several heterocyclic compounds .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of sodium ethoxide yielded a compound, which underwent Thrope–Ziegler cyclization in 10% ethanolic KOH to afford the desired compound .


Molecular Structure Analysis

The molecular weight of this compound is 236.29 . The exact molecular structure would require more specific data or computational chemistry analysis which is not available at the moment.


Chemical Reactions Analysis

This compound is polyfunctional, possessing both nucleophilic and electrophilic properties . The typical nucleophilic position is the NH2 group, while the electrophilic position is the ester carbonyl . These different chemical properties have been used to design different heterocyclic moieties such as azoles, azines, and azepine derivatives .


Physical and Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Synthesis and Heterocyclic Compound Development

  • The synthesis of heterocyclic compounds, including pyridinylpyrimidines, involves the condensation of 3-aminocrotonamide with related esters, leading to the development of compounds with potential as amplifiers of phleomycin against Escherichia coli. This process highlights the compound's utility in creating derivatives with antimicrobial properties (Brown & Cowden, 1982).

Antiprotozoal Agents

  • Research into novel dicationic imidazo[1,2-a]pyridines, including derivatives synthesized from related compounds, shows strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, pointing to their potential as antiprotozoal agents (Ismail et al., 2004).

Antimicrobial and Antitumor Potential

  • Investigations into the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones and their derivatives highlight the synthesis of new heterocyclic systems. These systems have shown promising antimicrobial activity against Staphylococcus aureus, underscoring their potential in antimicrobial therapy (Sirakanyan et al., 2015).

Photophysical Studies

  • The photophysical properties of (hetero)arylthieno[3,2-b]pyridine derivatives have been studied for their potential antitumor applications. These compounds exhibit reasonable fluorescence quantum yields and solvatochromic behavior, indicating their utility in drug delivery applications, especially when incorporated into lipid membranes or nanoliposomes (Carvalho et al., 2013).

Synthesis and Biological Activity

  • The synthesis and evaluation of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates reveal structure-activity relationships, with some derivatives showing significant inhibition of tumor cell growth. These studies provide insight into the compound's potential use in developing new antitumor therapies (Queiroz et al., 2011).

Safety and Hazards

The compound is classified under GHS07 and has a hazard statement of H302, indicating it may be harmful if swallowed .

Future Directions

The compound has been used to synthesize several azodyes and several biologically active compounds . Given its versatile chemical properties, it could be further explored for the synthesis of new heterocyclic compounds with potential pharmaceutical interest.

Properties

IUPAC Name

methyl 2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)furan-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-7-6-8(2)17-14-10(7)11(16)13(21-14)12-9(4-5-20-12)15(18)19-3/h4-6H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBVKWQBHCCCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C3=C(C=CO3)C(=O)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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